4-Nitro-9,10-dioxoanthracene-1-carboxamide
Overview
Description
4-Nitro-9,10-dioxoanthracene-1-carboxamide is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds known for their diverse applications in dyes, pharmaceuticals, and catalysts. This specific compound is characterized by the presence of a nitro group at the 4-position and a carboxamide group at the 1-position on the anthracene ring system, which also contains two keto groups at the 9 and 10 positions .
Preparation Methods
The synthesis of 4-Nitro-9,10-dioxoanthracene-1-carboxamide can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation.
Industrial Production: Industrially, the compound can be synthesized using the acid-catalyzed dimerization of styrene to give a 1,3-diphenylbutene, which can then be transformed into the anthraquinone structure.
Chemical Reactions Analysis
4-Nitro-9,10-dioxoanthracene-1-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction with copper can yield anthrone.
Common Reagents and Conditions: Typical reagents include sulfuric acid for sulfonation and copper for reduction.
Scientific Research Applications
4-Nitro-9,10-dioxoanthracene-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-9,10-dioxoanthracene-1-carboxamide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4-Nitro-9,10-dioxoanthracene-1-carboxamide can be compared with other anthraquinone derivatives:
Properties
IUPAC Name |
4-nitro-9,10-dioxoanthracene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c16-15(20)9-5-6-10(17(21)22)12-11(9)13(18)7-3-1-2-4-8(7)14(12)19/h1-6H,(H2,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFZFDGLSVDIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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